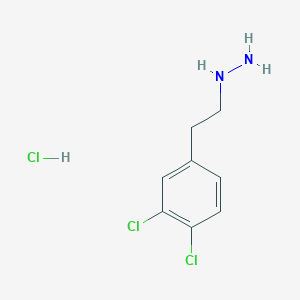

(3,4-Dichlorophenethyl)hydrazine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)ethylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2.ClH/c9-7-2-1-6(3-4-12-11)5-8(7)10;/h1-2,5,12H,3-4,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTWHKRNYFZSLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCNN)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,4 Dichlorophenethyl Hydrazine Hydrochloride and Analogues

Chemoenzymatic Synthetic Routes and Biocatalysis for Hydrazine (B178648) Derivatives

The integration of enzymatic processes with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful and sustainable alternative for producing complex molecules like hydrazine derivatives. Biocatalysis, utilizing enzymes, is particularly advantageous for its high efficiency and exacting specificity under mild reaction conditions. nih.gov

Recent advancements have focused on the enantioselective reduction of hydrazones, a versatile method for synthesizing chiral hydrazine-containing compounds. nih.gov Engineered imine reductases (IREDs) have been developed to serve as effective hydrazone reductase (HRED) biocatalysts. These engineered enzymes can facilitate the asymmetric reduction of a variety of hydrazone substrates to furnish chiral hydrazine products with high stereocontrol. nih.gov For example, an engineered HRED biocatalyst derived from an IRED has demonstrated exceptional selectivity across a range of Cbz-protected hydrazones, achieving high yields. nih.gov This biocatalytic platform provides a valuable route to chiral hydrazines, which are common precursors in pharmaceutical and agrochemical synthesis. nih.gov

The broader field of biocatalysis for N-N bond formation is also an active area of research. While the specific enzymes responsible for creating the hydrazine N-N bond in nature are not fully elucidated, studies on natural hydrazine-containing products are paving the way for harnessing these biological systems. nih.gov This research highlights the potential for discovering novel biocatalysts for synthesizing a wide array of hydrazine derivatives. semanticscholar.org

| Substrate (Hydrazone derived from) | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| Acetophenone | >99 | >99 |

| 2'-Fluoroacetophenone | >99 | >99 |

| 3'-Fluoroacetophenone | >99 | >99 |

| 4'-Fluoroacetophenone | 63 | >99 |

| 3-Acetylpyridine | 92 | >99 |

Microwave-Assisted Synthesis and N-Heterocyclization Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. This technique has been successfully applied to the synthesis of various heterocyclic compounds derived from hydrazines.

One significant application is in N-heterocyclization reactions. For instance, a microwave-assisted method has been developed for the direct N-heterocyclization of hydrazines with metal-acetylacetonate and -dibenzylideneacetonate to produce tri-substituted pyrazoles in excellent yields without the need for a base or other additives. rsc.org This protocol is notable for achieving the synthesis of 1-aryl-5-phenyl-3-styryl-1H-pyrazoles in a single step using the hydrochloride salts of phenylhydrazines. rsc.org Similarly, microwave irradiation facilitates the Piloty-Robinson pyrrole (B145914) synthesis, converting azines derived from aldehydes and hydrazine into N-acyl 3,4-disubstituted pyrroles, significantly cutting down the multi-day reaction times required by traditional heating to just minutes. nih.gov

The synthesis of other complex heterocyclic systems, such as pyrimido[4,5-e] nih.govrsc.orgpreprints.orgthiadiazines and 1,2,4-triazolo[4,3-a]pyridines containing hydrazone moieties, has also been rendered more efficient through microwave assistance. iau.irnih.gov Three-component reactions under controlled microwave irradiation have also been developed, allowing for the one-pot synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from simple precursors, showcasing the method's pot- and step-economy. rsc.org

| Reaction | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Piloty-Robinson Pyrrole Synthesis | Conventional Heating | 3 days | <35 |

| Microwave Irradiation | ~30 minutes | Moderate to Good | |

| Pyrimido[4,5-e] nih.govrsc.orgpreprints.orgthiadiazine Synthesis | Conventional Heating | 8-10 hours | 70-82 |

| Microwave Irradiation | 5-8 minutes | 85-94 |

Optimization of Reaction Conditions and Precursor Chemistry

The efficiency, yield, and purity of synthetic routes to (3,4-Dichlorophenethyl)hydrazine (B3336219) and its analogues are highly dependent on the careful optimization of reaction conditions and the selection of appropriate precursors. Key parameters that are often fine-tuned include solvent, temperature, pressure, catalyst, base, and the molar ratio of reactants. preprints.orgrsc.org

For example, in the synthesis of 4-chloropyrazoles from hydrazine substrates, a detailed optimization of reaction conditions revealed that the choice of solvent and additives could significantly impact the yield. preprints.org Similarly, in the synthesis of β-hydroxyethyl hydrazine, studies have shown that the molar ratio of hydrazine hydrate (B1144303) to ethylene (B1197577) oxide is the most critical factor influencing the formation of impurities. rsc.org Temperature and pressure also play significant roles, and enhanced mixing efficiency can substantially reduce the production of undesired by-products. rsc.org

A significant advancement in process optimization is the shift from traditional batch processing to continuous flow synthesis. A continuous flow process for synthesizing 4-chlorophenylhydrazine (B93024) salt, a close analogue, integrates diazotization, reduction, and salt formation into a single, streamlined operation. google.com This innovation dramatically shortens the total reaction time to under 20 minutes, enhances safety by avoiding the accumulation of unstable intermediates like diazonium salts, and produces a high-purity product (≥99%) with yields up to 99.5% without requiring additional purification steps. google.com

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | NaH | DMF | 35 |

| 2 | Na2S·9H2O | DMF | 81 |

| 3 | Na2CO3 | DMF | 42 |

| 4 | Na2S·9H2O | DMSO | 75 |

| 5 | Na2S·9H2O | THF | 80 |

| 6 | NaOtBu | DMF | 80 |

Derivatization Strategies for Structural Modifications

Derivatization is a cornerstone of medicinal chemistry, allowing for the systematic structural modification of a lead compound to explore structure-activity relationships (SAR) and optimize its properties. For hydrazine derivatives, a wide range of derivatization strategies are employed to generate diverse analogues.

Common derivatization reactions involving the hydrazine moiety include alkylation, acylation, and condensation with carbonyl compounds to form hydrazones. organic-chemistry.orgresearchgate.net An efficient method for direct reductive alkylation of hydrazine derivatives using α-picoline-borane provides a one-pot synthesis of various N-alkylhydrazine compounds. organic-chemistry.org Another strategy involves a three-step process where a trifluoroacetyl group is used to protect one nitrogen atom, allowing for selective alkylation of the other, followed by deprotection to yield N′-alkyl hydrazides. cdnsciencepub.com

The formation of hydrazones by reacting hydrazines with aldehydes and ketones is a fundamental and widely used derivatization technique. researchgate.netresearchgate.net These hydrazone derivatives can be valuable final products or serve as intermediates for further transformations, such as the synthesis of various N-heterocycles. The introduction of different functional groups through these strategies allows for the modulation of the molecule's physicochemical and biological properties. For example, incorporating a piperazine (B1678402) moiety is a known strategy in drug discovery to modify the characteristics of a parent molecule. nih.govnih.gov These structural modifications are crucial for developing new analogues with tailored activities. nih.gov

| Reaction Type | Reagents/Catalysts | Product Type |

|---|---|---|

| Direct Reductive Alkylation | Carbonyl compound, α-picoline-borane | N-Alkylhydrazines |

| Photochemical C-N Coupling | (Hetero)aryl chlorides, Ni(II)-bipyridine complex | Arylhydrazines |

| Allylic Substitution | Allyl acetates, Palladium catalyst | N,N-Disubstituted hydrazines |

| Selective N'-Alkylation | Trifluoroacetic anhydride, Alkyl halide/Mitsunobu, NaBH4/K2CO3 | N'-Alkyl hydrazides |

| Condensation | Aldehydes/Ketones | Hydrazones |

Enzymatic Interactions and Biochemical Modulations

Monoamine Oxidase (MAO) Inhibition by (3,4-Dichlorophenethyl)hydrazine (B3336219) and Related Hydrazines

(3,4-Dichlorophenethyl)hydrazine belongs to the hydrazine (B178648) class of compounds, which are well-established inhibitors of monoamine oxidase (MAO). wikipedia.orgnih.gov MAO enzymes are critical for the metabolism of monoamine neurotransmitters. patsnap.com The inhibition of these enzymes by hydrazine derivatives, such as the extensively studied phenelzine (B1198762), leads to increased levels of neurotransmitters like serotonin (B10506), norepinephrine, and dopamine (B1211576) in the brain. patsnap.comnih.govyoutube.com This mechanism involves complex interactions between the inhibitor and the enzyme's active site.

Hydrazine derivatives can exhibit varying degrees of selectivity for the two major MAO isozymes, MAO-A and MAO-B. ed.ac.uk Phenelzine, a structural analog of (3,4-Dichlorophenethyl)hydrazine, is generally considered a non-selective inhibitor, meaning it inhibits both MAO-A and MAO-B. patsnap.comnih.gov The inhibition is time-dependent and irreversible. nih.gov While phenelzine binds poorly in a reversible manner, it effectively inactivates both isozymes. mdpi.com The selectivity of substituted phenethylhydrazines can be significantly influenced by the nature and position of substituents on the phenyl ring. For instance, halogen substitutions on related acylhydrazone scaffolds have been shown to fine-tune the inhibitory potency and selectivity towards MAO-B. nih.govacs.org

| Isozyme | Parameter | Value | Reference |

|---|---|---|---|

| MAO-A | Ki (reversible binding) | 112 µM | mdpi.com |

| kinact/KI (specificity constant) | - | - | |

| MAO-B | Ki (reversible binding) | 47 µM | mdpi.com |

| kinact/KI (specificity constant) | - | - |

The primary mechanism of MAO inhibition by many hydrazine compounds is irreversible. cambridge.orgnih.gov This process begins with the inhibitor binding to the enzyme, which is then oxidized by MAO. nih.govresearchgate.net This oxidation generates a highly reactive intermediate species, such as a diazene (B1210634). nih.govresearchgate.net This intermediate then forms a stable, covalent bond with the enzyme's flavin cofactor, leading to its permanent inactivation. patsnap.comed.ac.ukst-andrews.ac.uk Consequently, the body must synthesize new enzyme molecules to restore MAO activity. patsnap.com

Molecular oxygen is essential for the irreversible inhibition of MAO by phenelzine and related hydrazines. nih.gov The catalytic cycle of MAO involves the reduction of the enzyme's FAD cofactor by the substrate, followed by its reoxidation by molecular oxygen. st-andrews.ac.uk In the case of hydrazine inhibitors, the enzyme first oxidizes the inhibitor. nih.gov However, for irreversible inactivation to occur, molecular oxygen is required to react with the enzyme-bound, oxidized inhibitor intermediate. nih.gov In the absence of oxygen, the hydrazine can reduce the flavin, but the enzyme is not permanently inactivated. nih.gov This suggests a mechanism where oxygen reacts with the enzyme-generated diazene intermediate to form an arylalkyl radical, which then covalently modifies the flavin. nih.gov Studies have shown that the rate of inactivation is dependent on the concentration of oxygen. nih.gov

The irreversible nature of MAO inhibition by phenelzine and similar hydrazines is due to the formation of a stable covalent adduct with the Flavin Adenine (B156593) Dinucleotide (FAD) cofactor. nih.govresearchgate.net FAD is a redox cofactor covalently attached to a cysteine residue within the MAO active site and is essential for the enzyme's catalytic activity. st-andrews.ac.uknih.gov Following the oxidation of the hydrazine inhibitor, the resulting reactive intermediate attacks the flavin ring system. st-andrews.ac.uk Structural studies of MAO B inhibited with phenylethylhydrazine have shown that the alkylation occurs at the N(5) position of the flavin's isoalloxazine ring, with the loss of the hydrazine's nitrogen atoms. nih.govst-andrews.ac.uk This covalent modification of the FAD cofactor prevents it from participating in the oxidative deamination of monoamine substrates, thus rendering the enzyme inactive. researchgate.netst-andrews.ac.uk

Investigation of Other Enzyme Targets

The hydrazine scaffold, central to compounds like (3,4-Dichlorophenethyl)hydrazine, has demonstrated the potential to interact with enzymes beyond MAO, particularly other FAD-dependent enzymes.

The hydrazine functional group has been identified as a key feature in inhibitors of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. nih.gov LSD1 is a FAD-dependent enzyme that plays a crucial role in gene regulation through histone demethylation and is a target for cancer therapy. mdpi.comrsc.org Phenelzine itself has been shown to inhibit LSD1. nih.gov This has led to the development of phenelzine derivatives and other hydrazine-containing molecules as potent and selective LSD1 inhibitors. mdpi.comnih.gov The mechanism of inhibition is often irreversible, mirroring the inactivation of MAO, by forming a covalent adduct with the FAD cofactor in the LSD1 active site. nih.govnih.govacs.org This cross-reactivity highlights the potential for designing dual inhibitors or for repurposing hydrazine-based MAO inhibitors as agents targeting other FAD-dependent enzymes. nih.gov

Cholinesterase Inhibition Profiles (AChE and BChE)

There is no specific scientific data available from published studies that details the inhibitory activity of (3,4-dichlorophenethyl)hydrazine hydrochloride on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Research on cholinesterase inhibitors has explored a wide variety of chemical structures, including derivatives of benzohydrazide (B10538) and phenothiazine, but specific investigations into phenethylhydrazine compounds, particularly the 3,4-dichloro derivative, are absent from the current body of literature. nih.govnih.gov Therefore, a quantitative analysis or a detailed profile of its potential inhibition of these enzymes cannot be provided.

Table 1: Cholinesterase Inhibition Data for this compound

| Enzyme | IC50 Value | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase (AChE) | Data not available | Data not available |

Interactions with Other Aminergic Enzymes

The phenethylhydrazine chemical scaffold is most notably associated with the inhibition of monoamine oxidase (MAO) enzymes. nih.govnih.gov Hydrazine derivatives, in general, were among the first classes of monoamine oxidase inhibitors (MAOIs) discovered. wikipedia.orgpsychscenehub.com These enzymes, which exist in two isoforms, MAO-A and MAO-B, are crucial for the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. wikipedia.orgmayoclinic.org

The parent compound, phenelzine, which is a phenethylhydrazine, is a well-known non-selective and irreversible inhibitor of both MAO-A and MAO-B. psychscenehub.com The mechanism of inhibition by substituted hydrazines like phenelzine involves the formation of a stable, irreversible bond with the enzyme, leading to its inactivation. nih.gov This inactivation allows for an increase in the concentration of monoamine neurotransmitters in the brain. mayoclinic.org

However, specific studies detailing the interaction of this compound with MAO-A and MAO-B, or other aminergic enzymes, are not present in the available scientific literature. It is plausible that the dichloro-substitution on the phenyl ring could modulate the inhibitory activity and selectivity towards MAO-A or MAO-B compared to the unsubstituted phenelzine. Halogen substitutions can alter the electronic properties and steric bulk of a molecule, which in turn can affect its binding affinity and reactivity with the enzyme's active site. For instance, studies on other classes of enzyme inhibitors have shown that halogen substitutions can significantly impact potency and selectivity. nih.gov Without empirical data, any discussion on the specific effects of the 3,4-dichloro substitution on the aminergic enzyme interaction profile of phenethylhydrazine remains speculative.

Table 2: Summary of Potential Interactions with Aminergic Enzymes

| Enzyme | Interaction Type | Specific Data for this compound |

|---|---|---|

| Monoamine Oxidase A (MAO-A) | Inhibition (based on related compounds) | Data not available |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Structural Determinants for Enzyme Inhibitory Potency

The inhibitory potency of phenethylhydrazine-based compounds against monoamine oxidase (MAO) is governed by several key structural features. The hydrazine (B178648) moiety is a critical pharmacophore, directly participating in the inhibition mechanism. The phenethyl group serves as a scaffold that orients the molecule within the active site of the enzyme.

Alterations to the phenyl ring through substitution can dramatically impact inhibitory activity. The nature, position, and electronic properties of these substituents are pivotal. For instance, the introduction of electron-withdrawing groups on the aromatic ring has been shown to influence the potency of hydrazine-based MAO inhibitors. This is a critical consideration in understanding the enhanced activity profile of halogenated derivatives like (3,4-Dichlorophenethyl)hydrazine (B3336219).

Impact of Halogenation and Phenethyl Moiety on Biochemical Activity

Halogenation is a common strategy in medicinal chemistry to modulate the pharmacological profile of a lead compound. The introduction of chlorine atoms to the phenyl ring of phenethylhydrazine can lead to several effects:

Increased Lipophilicity: The presence of chlorine atoms generally increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and access the mitochondrial-bound MAO enzymes.

Altered Electronic Properties: Chlorine is an electron-withdrawing group, which can influence the electronic environment of the phenyl ring and the hydrazine moiety. This can affect the binding affinity of the inhibitor to the enzyme's active site.

Steric Effects: The size and position of the chlorine atoms can introduce steric hindrance, potentially influencing the orientation of the inhibitor within the active site and its selectivity for different MAO isoforms (MAO-A and MAO-B).

The phenethyl moiety itself is crucial for establishing interactions with the hydrophobic regions of the MAO active site. The two-carbon chain separating the phenyl ring from the hydrazine group is considered optimal for potent inhibition, allowing the phenyl ring to fit into a specific binding pocket.

Comparative SAR Analysis of Isomeric Dichlorophenethylhydrazine Derivatives

The specific positioning of the chlorine atoms on the phenyl ring is a critical determinant of inhibitory potency and selectivity. While direct comparative data for (3,4-Dichlorophenethyl)hydrazine hydrochloride against its other isomers (e.g., 2,4-dichloro, 3,5-dichloro) is not extensively available in the public domain, general principles of SAR in related compounds suggest that isomeric variations can lead to significant differences in activity.

Below is a hypothetical data table illustrating how such a comparative analysis might be presented, based on the general understanding of SAR in this class of compounds.

| Compound | Substitution Pattern | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| Phenelzine (B1198762) | Unsubstituted | 1.5 | 0.8 | 1.875 |

| (2,4-Dichlorophenethyl)hydrazine | 2,4-dichloro | Data not available | Data not available | Data not available |

| (3,4-Dichlorophenethyl)hydrazine | 3,4-dichloro | Data not available | Data not available | Data not available |

| (3,5-Dichlorophenethyl)hydrazine | 3,5-dichloro | Data not available | Data not available | Data not available |

Note: IC50 values are hypothetical and for illustrative purposes only, as specific experimental data for the dichlorinated isomers was not found in the reviewed literature.

Design Strategies for Modulating Selectivity and Efficacy

The design of selective and efficacious MAO inhibitors based on the phenethylhydrazine scaffold involves a multi-pronged approach. Building upon the foundational SAR principles, medicinal chemists can employ various strategies:

Fine-tuning Halogen Substitution: Exploring different halogen atoms (e.g., fluorine, bromine) and their positions on the phenyl ring can modulate both potency and selectivity. For example, trifluoromethyl groups have been shown to be well-tolerated in some enzyme active sites.

Modification of the Hydrazine Moiety: While the hydrazine group is essential for the mechanism of many irreversible inhibitors, modifications can lead to reversible inhibitors with potentially improved safety profiles.

Hybrid Molecule Design: Incorporating the dichlorophenethylhydrazine pharmacophore into larger molecules or linking it to other active moieties can create hybrid compounds with dual or enhanced therapeutic effects.

Computational Modeling: In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding modes and inhibitory activities of novel derivatives, thereby guiding synthetic efforts towards more promising candidates. These computational approaches can help in understanding the interactions between the inhibitor and the amino acid residues within the MAO active site, providing a rational basis for designing molecules with improved affinity and selectivity.

Through a systematic application of these design principles, it is possible to refine the structure of (3,4-Dichlorophenethyl)hydrazine to develop new chemical entities with optimized therapeutic profiles for targeting monoamine oxidase.

Mechanistic Elucidation of Molecular Actions

Proposed Mechanisms of Enzyme Inactivation (e.g., Radical Mechanisms, Diazene (B1210634) Intermediates)

The inactivation of monoamine oxidase (MAO) by phenethylhydrazine and its derivatives is a mechanism-based, irreversible process. This "suicide inhibition" occurs after the enzyme recognizes the inhibitor as a substrate and initiates its catalytic cycle. nih.gov The process is thought to involve several highly reactive intermediates.

The proposed mechanism begins with the oxidation of the hydrazine (B178648) moiety by the flavin adenine (B156593) dinucleotide (FAD) cofactor within the MAO active site. nih.gov This initial oxidation is believed to generate a highly reactive diazene (diimide) intermediate. researchgate.net This diazene species is unstable and can follow pathways that lead to the formation of radical species. acs.orgnih.gov

One proposed pathway involves the elimination of dinitrogen (N₂) from the diazene intermediate, which would generate a phenethyl radical. acs.org This carbon-centered radical is highly reactive and can readily attack the enzyme. An alternative view suggests the formation of a hydrazine cation radical. nih.gov These radical intermediates are ultimately responsible for the irreversible inactivation of the enzyme. The terminal step is the formation of a stable, covalent bond between the inhibitor (or a fragment thereof) and the FAD cofactor, specifically at the N5 position of the flavin ring. st-andrews.ac.uknih.gov This covalent adduct permanently deactivates the enzyme, and restoration of MAO activity requires the synthesis of new enzyme molecules. psychiatrictimes.com The initial, reversible binding of the inhibitor is a distinct phase that precedes the time-dependent, irreversible inactivation. nih.gov

| Intermediate | Proposed Role in Inactivation | Reference |

|---|---|---|

| Diazene (Diimide) | Initial unstable product of hydrazine oxidation by MAO-FAD; precursor to radical species. | researchgate.net |

| Carbon-Centered Radical (e.g., Phenethyl Radical) | Formed from the decomposition of the diazene intermediate; attacks the FAD cofactor to form a covalent adduct. | acs.org |

| Hydrazine Cation Radical | An alternative radical species proposed to be formed during oxidative activation of hydrazines. | nih.gov |

Biochemical Pathways Influenced by Hydrazine-Mediated Enzyme Inhibition

The irreversible inhibition of MAO by compounds like (3,4-Dichlorophenethyl)hydrazine (B3336219) hydrochloride has profound effects on several key biochemical pathways, primarily those involved in neurotransmitter metabolism.

Monoamine Neurotransmitter Pathway : This is the most directly affected pathway. MAO enzymes (MAO-A and MAO-B) are critical for the degradation of monoamine neurotransmitters. nih.gov MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine, while MAO-B has a higher affinity for phenylethylamine. nih.gov Both isoforms metabolize dopamine (B1211576) and tyramine. psychiatrictimes.comnih.gov Irreversible inhibition of these enzymes prevents the oxidative deamination of these neurotransmitters, leading to their accumulation within presynaptic neurons and subsequent enhancement of monoaminergic signaling. patsnap.compatsnap.com

GABA Metabolism Pathway : Beyond monoamines, phenelzine (B1198762) (a close analog) and its metabolites significantly impact the GABAergic system. A metabolite of phenelzine, formed via the action of MAO, is known to inhibit GABA-transaminase (GABA-T). ualberta.canih.gov GABA-T is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). drugbank.com Inhibition of GABA-T leads to a marked and sustained increase in brain GABA concentrations. nih.govualberta.ca This effect is dependent on initial MAO activity, as pretreatment with another MAO inhibitor blocks the GABA-elevating effects of phenelzine, indicating the crucial role of a metabolite. nih.gov

Other Amine Oxidase Pathways : Hydrazine-based inhibitors can also affect other amine oxidases. Phenelzine has been shown to inhibit primary amine oxidase (PrAO), also known as semicarbazide-sensitive amine oxidase (SSAO). researchgate.netnih.gov This enzyme is involved in the metabolism of primary amines and its activity can lead to the production of toxic aldehydes, such as formaldehyde. ualberta.ca

Interactions with Biological Macromolecules Beyond Active Site Covalent Binding

The high reactivity of intermediates generated during the metabolism of hydrazine derivatives means their interactions are not limited to the active site of MAO. These reactive species can interact with other vital cellular macromolecules, including proteins and nucleic acids.

Metabolic activation of various hydrazine derivatives can produce free radicals that lead to covalent binding with cellular proteins and DNA. nih.gov This non-specific binding is thought to contribute to the broader biological effects of these compounds. For instance, metabolites of the hydrazine drug procarbazine (B1678244) are known to methylate DNA and proteins. nih.gov

Studies have demonstrated that several hydrazine derivatives possess the ability to alkylate DNA. Following administration in animal models, compounds such as hydralazine (B1673433), procarbazine, and phenylhydrazine (B124118) have been shown to cause the formation of N7-methylguanine and O6-methylguanine adducts in liver DNA. nih.gov This indicates a direct interaction with genetic material. Some hydrazide derivatives have also been investigated for their ability to bind DNA through an intercalative mode. researchgate.net

Beyond DNA, reactive hydrazine metabolites can bind to other proteins. The hepatotoxicity associated with some early hydrazine drugs was linked to the covalent binding of reactive metabolites to liver macromolecules. nih.gov Furthermore, the hydrazine moiety can react with other enzyme classes, such as heme-containing enzymes like cytochrome P-450, leading to their inactivation. acs.orgnih.gov

| Macromolecule | Type of Interaction | Consequence | Reference |

|---|---|---|---|

| Monoamine Oxidase (MAO) | Covalent Adduct Formation with FAD Cofactor | Irreversible Enzyme Inactivation | st-andrews.ac.uknih.gov |

| GABA-Transaminase (GABA-T) | Enzyme Inhibition (by metabolite) | Decreased GABA Degradation | ualberta.canih.gov |

| Deoxyribonucleic Acid (DNA) | Alkylation (e.g., Methylation of Guanine) | Formation of DNA Adducts | nih.gov |

| General Cellular Proteins (e.g., in liver) | Covalent Binding by Reactive Metabolites | Alteration of Protein Function | nih.gov |

| Heme Enzymes (e.g., Cytochrome P-450) | Covalent Modification/Inactivation | Inhibition of Enzyme Activity | acs.org |

Molecular Basis of Neurochemical Alterations (e.g., Neurotransmitter Metabolism)

The molecular basis for the profound neurochemical alterations induced by (3,4-Dichlorophenethyl)hydrazine hydrochloride and related compounds stems directly from their multifaceted enzyme inhibition profile. These actions converge to significantly remodel the neurochemical landscape of the brain.

The most prominent neurochemical alteration is the elevation of synaptic levels of monoamine neurotransmitters. nih.gov By irreversibly inhibiting MAO-A and MAO-B, the primary degradation pathway for serotonin, norepinephrine, and dopamine is blocked. patsnap.com This leads to an accumulation of these neurotransmitters in the presynaptic terminal, increasing their availability for release into the synaptic cleft and thereby enhancing and prolonging monoaminergic neurotransmission. patsnap.comnih.gov

A second, equally important alteration is the shift in the brain's balance between excitation and inhibition. mdpi.com As described previously, a metabolite of phenelzine inhibits GABA-transaminase, leading to a substantial increase in brain concentrations of the principal inhibitory neurotransmitter, GABA. ualberta.cadrugbank.com Complementing this effect, studies on phenelzine have also shown a corresponding decrease in the brain levels of glutamine. nih.gov Glutamine is a key precursor for the synthesis of the principal excitatory neurotransmitter, glutamate (B1630785). The dual effect of elevating inhibitory GABA levels while simultaneously reducing the precursor pool for excitatory glutamate powerfully shifts the neuronal environment towards inhibition. mdpi.com

| Neurochemical Change | Neurotransmitter System Affected | Underlying Molecular Mechanism | Reference |

|---|---|---|---|

| Increased Neurotransmitter Levels | Serotonergic, Noradrenergic, Dopaminergic | Irreversible inhibition of MAO-A and MAO-B, preventing neurotransmitter degradation. | patsnap.compatsnap.comnih.gov |

| Increased Brain Concentrations | GABAergic (Inhibitory) | Inhibition of GABA-transaminase (GABA-T) by a drug metabolite. | ualberta.cadrugbank.com |

| Decreased Brain Concentrations | Glutamatergic (Excitatory) | Reduction in brain levels of glutamine, a precursor to glutamate. | nih.gov |

| Reduced Oxidative Byproducts | General Neuronal Environment | Inhibition of MAO catalytic cycle, reducing the production of H₂O₂. | patsnap.comnih.gov |

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and predicting the reactivity of hydrazine (B178648) derivatives. These methods are used to determine key molecular parameters that influence how a molecule like (3,4-Dichlorophenethyl)hydrazine (B3336219) hydrochloride will behave in a biological system.

Detailed DFT studies on related hydrazine derivatives provide a framework for understanding this compound. researchgate.net Calculations typically focus on optimizing the molecular geometry to find the most stable conformation. From this optimized structure, a variety of electronic properties can be calculated. researchgate.net

Key Quantum Chemical Descriptors:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A small HOMO-LUMO energy gap generally indicates higher reactivity. For hydrazine derivatives, the nitrogen atoms' lone pair electrons often contribute significantly to the HOMO, marking them as primary sites for electron donation in interactions with biological targets like the flavin cofactor in MAO.

These computational analyses provide a foundational understanding of the molecule's intrinsic properties, which is essential for interpreting its biological activity and designing more potent analogs. researchgate.net

Table 1: Representative Quantum Chemical Parameters for a Phenethylhydrazine Analog

| Parameter | Typical Calculated Value | Significance in Reactivity |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the molecule's capacity to donate electrons. Higher values suggest greater ease of oxidation. |

| LUMO Energy | -0.8 eV | Indicates the molecule's capacity to accept electrons. Lower values suggest greater ease of reduction. |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | Correlates with chemical stability. A smaller gap implies higher reactivity. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule, affecting solubility and intermolecular interactions. |

Molecular Docking and Dynamics Simulations for Ligand-Enzyme Interactions

To understand how (3,4-Dichlorophenethyl)hydrazine hydrochloride interacts with its biological targets, such as monoamine oxidase (MAO), molecular docking and molecular dynamics (MD) simulations are indispensable tools. nih.govacs.orgworldscientific.com These methods model the interaction between a small molecule (ligand) and a protein (enzyme) at the atomic level.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. asianpubs.org For a phenelzine (B1198762) analog like (3,4-Dichlorophenethyl)hydrazine, docking studies would be performed using the crystal structure of MAO-A or MAO-B. tandfonline.com The simulation places the ligand into the enzyme's active site, and a scoring function estimates the binding affinity, often expressed as a binding energy (kcal/mol). mdpi.com These studies can reveal key interactions, such as:

Hydrogen bonds between the hydrazine group and amino acid residues in the active site. worldscientific.com

Hydrophobic interactions between the dichlorophenyl ring and nonpolar residues. tandfonline.com

Pi-stacking or other non-covalent interactions that stabilize the ligand-enzyme complex.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability and dynamics of the ligand-receptor complex over time. acs.orgju.edu.sa An initial docked pose is placed in a simulated physiological environment (water, ions), and the movements of all atoms are calculated over a set period (typically nanoseconds). tandfonline.com MD simulations provide insights into:

The stability of the binding pose identified by docking. mdpi.com

The flexibility of the ligand and the protein's active site upon binding.

The persistence of key intermolecular interactions, like hydrogen bonds, throughout the simulation. acs.org

Calculation of binding free energy using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to provide a more accurate estimation of binding affinity. worldscientific.com

These simulations are crucial for validating docking results and understanding the dynamic nature of the molecular recognition process, guiding the design of inhibitors with improved affinity and selectivity. acs.orgtandfonline.com

Table 2: Illustrative Output from a Molecular Docking and Dynamics Study of a Phenethylhydrazine Analog with MAO-B

| Computational Method | Parameter | Result | Interpretation |

|---|---|---|---|

| Molecular Docking | Binding Energy (Glide Score) | -8.5 kcal/mol | Predicts a strong binding affinity to the enzyme's active site. |

| Molecular Docking | Key Interacting Residues | Tyr398, Tyr435, Cys172 | Identifies specific amino acids crucial for stabilizing the ligand through hydrogen bonds and hydrophobic interactions. |

| Molecular Dynamics | RMSD of Ligand | 1.5 Å (average over 100 ns) | Indicates the ligand remains in a stable conformation within the binding pocket during the simulation. |

| MM-GBSA | Binding Free Energy (ΔGbind) | -65 kcal/mol | Provides a more refined estimate of binding affinity, confirming a favorable interaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biochemical Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govacs.org For a class of compounds like phenethylhydrazine derivatives, QSAR models can predict the MAO inhibitory potency of novel, unsynthesized analogs.

The development of a QSAR model involves several steps:

Data Set Compilation: A training set of molecules with known structures and experimentally determined biological activities (e.g., IC50 values for MAO inhibition) is assembled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric (size, shape), electronic (charge distribution), and hydrophobic properties.

Model Generation: Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are used to build an equation that links the descriptors to the observed biological activity. acs.orgresearchgate.net

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in the model's creation. tandfonline.com

A validated QSAR model for phenethylhydrazine derivatives could predict the MAO-B inhibitory activity based on descriptors related to the nature and position of substituents on the phenyl ring. For this compound, the model would use descriptors accounting for the electronic and steric effects of the two chlorine atoms to predict its potency. These models are powerful tools for virtual screening and for prioritizing which new compounds to synthesize and test. acs.orgnih.gov

Table 3: Example of a QSAR Model for Predicting MAO-B Inhibition

| Hypothetical QSAR Equation | |

|---|---|

| log(1/IC50) = 0.85 * ClogP - 0.23 * MR + 1.5 * ELUMO + 2.1 | |

| Statistical Validation Parameters | |

| r² (Coefficient of Determination) | 0.92 |

| q² (Cross-validated r²) | 0.75 |

| Descriptor Definitions | |

| ClogP | Calculated LogP, a measure of hydrophobicity. |

| MR | Molar Refractivity, a measure of steric bulk. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor. |

Theoretical Prediction of Reactivity and Interaction Sites

The theoretical prediction of reactivity and interaction sites combines insights from both quantum chemical calculations and molecular modeling techniques. This integrated approach provides a comprehensive picture of not only where a molecule is likely to react but also how it will interact with a specific biological target.

Predicting Reactivity Sites: Quantum chemistry offers tools to pinpoint the most reactive sites within a molecule like this compound. researchgate.net

Fukui Functions: These functions are derived from DFT and indicate the propensity of a specific atomic site in a molecule to undergo nucleophilic or electrophilic attack. For the hydrazine moiety, these calculations can distinguish the reactivity of the two nitrogen atoms.

Molecular Electrostatic Potential (MEP) Maps: As mentioned earlier, MEP maps visually highlight regions of negative potential (prone to electrophilic attack or hydrogen bond donation) and positive potential (prone to nucleophilic attack). researchgate.net The terminal -NH2 group of the hydrazine is a key nucleophilic site responsible for the irreversible inhibition mechanism of many hydrazine-based MAO inhibitors.

Predicting Interaction Sites: Molecular docking and dynamics simulations are the primary methods for predicting how these reactive sites will engage with a biological target. mdpi.com

Pharmacophore Modeling: Based on a set of active molecules, a pharmacophore model can be generated. This model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. tandfonline.com For (3,4-Dichlorophenethyl)hydrazine, a pharmacophore model would likely include a hydrophobic feature for the dichlorophenyl ring and a hydrogen bond donor/acceptor feature for the hydrazine group.

Interaction Fingerprints: Derived from docking or MD simulations, these fingerprints provide a detailed summary of the interactions between the ligand and each amino acid residue in the binding pocket, highlighting the most critical contact points for affinity and selectivity. acs.org

By combining these theoretical approaches, researchers can build a robust hypothesis about how the dichlorophenyl and phenethylhydrazine components of the molecule contribute to its binding and reactivity, enabling the rational design of new derivatives with tailored properties.

Metabolism and Biotransformation Pathways of Hydrazines

Enzymatic Biotransformation of the Hydrazine (B178648) Scaffold

The liver is the primary site for the metabolism of most xenobiotics, including hydrazine derivatives. Hepatic microsomal enzymes, particularly the cytochrome P450 (CYP) superfamily, play a central role in the biotransformation of the hydrazine scaffold. nih.govresearchgate.net

Key Enzymatic Systems:

Cytochrome P450 (CYP) Isozymes: Several CYP isozymes, including CYP1A1, CYP1A2, CYP2B1, and CYP2E2, have been shown to oxidize hydrazines. nih.gov This oxidation can lead to the formation of reactive intermediates. The specific CYP isozymes involved can vary depending on the structure of the hydrazine derivative.

Monoamine Oxidase (MAO): MAO is another important enzyme in the metabolism of some hydrazine derivatives, particularly those that are also MAO inhibitors. nih.gov

N-acetyltransferase (NAT): Acetylation is a major metabolic pathway for many hydrazine compounds. nih.govlongdom.org The enzyme responsible for this reaction is N-acetyltransferase, which transfers an acetyl group from acetyl-CoA to the hydrazine molecule. nih.gov

Metabolic Reactions:

The enzymatic biotransformation of the hydrazine scaffold involves several types of reactions:

Oxidation: CYP-mediated oxidation is a common pathway that can lead to the formation of unstable intermediates such as diazenes, which can then generate free radicals. nih.gov

Acetylation: N-acetylation is a significant detoxification pathway for many hydrazines, although the resulting acetylated metabolites can sometimes undergo further metabolism to form reactive species. nih.gov

Hydrolysis: For some hydrazine derivatives, such as iproniazid (B1672159), hydrolysis can occur, leading to the release of the hydrazine moiety which then undergoes further metabolism. nih.gov

| Enzyme System | Primary Function in Hydrazine Metabolism | Examples of Substrates |

| Cytochrome P450 (CYP) Isozymes | Oxidation, formation of reactive intermediates | Isoniazid (B1672263), Procarbazine (B1678244) |

| N-acetyltransferase (NAT) | Acetylation | Hydralazine (B1673433), Isoniazid |

| Monoamine Oxidase (MAO) | Oxidative deamination | Iproniazid |

Metabolite Identification and Characterization

The identification of metabolites is crucial for understanding the biotransformation pathways and potential biological activities of hydrazine derivatives. A common finding in the metabolism of hydrazines is the formation of acetylated metabolites.

For instance, the antituberculosis drug isoniazid is acetylated to form acetylisoniazid, which is then hydrolyzed to acetylhydrazine. nih.gov This acetylhydrazine can be further metabolized by cytochrome P450 to form a reactive acetyl carbocation. nih.gov The rate of acetylation can significantly influence the metabolic profile and potential for toxicity. nih.govlongdom.org

Animal studies have shown that after exposure, hydrazine compounds are metabolized, and the resulting metabolites, along with the unchanged parent compound, are primarily excreted in the urine within 24 hours. cdc.gov

| Parent Hydrazine | Key Metabolite(s) | Metabolic Pathway |

| Isoniazid | Acetylisoniazid, Acetylhydrazine | Acetylation, Hydrolysis |

| Iproniazid | Isopropylhydrazine | Hydrolysis |

| Procarbazine | Azo and Azoxy derivatives | Oxidation |

Interconversion of Hydrazine Derivatives and Related Compounds

The metabolism of hydrazine derivatives can involve a series of interconversions. As seen with isoniazid, it is first converted to acetylisoniazid, which is then hydrolyzed to acetylhydrazine. nih.gov This demonstrates a multi-step metabolic pathway where one derivative is transformed into another.

Furthermore, the reactive intermediates formed during metabolism can interact with cellular macromolecules, leading to the formation of adducts. For example, hydralazine can be oxidized to a hydralazyl radical, which can then react with molecular oxygen to generate reactive oxygen species. longdom.org

Influence of Enzyme Polymorphisms on Metabolic Fate

Genetic variations, or polymorphisms, in the genes encoding drug-metabolizing enzymes can significantly impact the metabolic fate of hydrazine derivatives. nih.gov This can lead to inter-individual differences in drug efficacy and susceptibility to adverse effects.

A well-studied example is the polymorphism in the N-acetyltransferase 2 (NAT2) gene. Individuals can be classified as "fast" or "slow" acetylators based on their NAT2 genotype. nih.govlongdom.org

Fast Acetylators: These individuals rapidly metabolize hydrazine drugs via acetylation. This can lead to a faster clearance of the drug. nih.gov

Slow Acetylators: In these individuals, acetylation is slower, which can result in higher plasma concentrations of the parent drug and potentially an increased risk of toxicity if the parent compound is more toxic than its acetylated metabolite. longdom.org

Polymorphisms in cytochrome P450 genes, such as CYP2D6, CYP2C9, and CYP2C19, are also known to affect the metabolism of a wide range of drugs and could potentially influence the metabolism of hydrazine derivatives. nih.govfrontiersin.org The distribution of these polymorphisms can vary among different ethnic populations. nih.gov

| Gene | Phenotype | Impact on Hydrazine Metabolism |

| NAT2 | Slow Acetylator | Decreased rate of acetylation, potentially leading to higher parent drug levels. |

| NAT2 | Fast Acetylator | Increased rate of acetylation, leading to faster clearance of the parent drug. |

| CYP2D6 | Poor Metabolizer | May lead to decreased metabolism of hydrazine derivatives that are CYP2D6 substrates. |

| CYP2D6 | Ultrarapid Metabolizer | May lead to increased metabolism of hydrazine derivatives that are CYP2D6 substrates. |

Advanced Research Methodologies and Future Directions

Application of Advanced Spectroscopic and Analytical Techniques

The comprehensive characterization of (3,4-Dichlorophenethyl)hydrazine (B3336219) hydrochloride and related hydrazine (B178648) derivatives relies on a suite of advanced spectroscopic and analytical techniques. These methods are crucial for structural elucidation, purity assessment, and analysis in complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental separative techniques employed for these compounds. nih.gov For unequivocal identification, mass spectrometry (MS) is often coupled with these chromatographic methods (GC-MS or LC-MS), providing detailed information on the molecular weight and fragmentation patterns of the analyte. nih.govcambridge.org

Due to the reactive nature of hydrazines, derivatization is a common strategy to enhance stability and improve chromatographic behavior. nih.govcambridge.org Reagents such as pentafluorobenzaldehyde (B1199891) are used to form stable hydrazone derivatives, which can be readily analyzed. cambridge.org Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural confirmation of newly synthesized hydrazine derivatives, allowing for the precise mapping of proton and carbon environments within the molecule. Infrared (IR) spectroscopy provides valuable information regarding the presence of specific functional groups. patsnap.comasm.org Furthermore, UV-Visible (UV-Vis) spectrophotometry can be utilized for quantitative analysis, particularly after the formation of a colored chromogen through a derivatization reaction. nih.govtandfonline.com These techniques collectively form the analytical backbone for both the initial chemical characterization and subsequent biochemical and metabolic investigations of (3,4-Dichlorophenethyl)hydrazine hydrochloride.

Table 1: Key Analytical Techniques for Hydrazine Derivative Characterization

| Technique | Application | Key Information Provided |

| HPLC | Separation and Quantification | Retention time for identification and peak area for quantity. |

| GC-MS | Separation and Identification | Provides separation of volatile compounds and mass-to-charge ratio for definitive identification. |

| LC-MS/MS | High-Sensitivity Analysis | Enables quantification and structural analysis in complex biological samples. |

| NMR | Structural Elucidation | Detailed molecular structure, including connectivity of atoms. |

| IR Spectroscopy | Functional Group Identification | Confirms the presence of key chemical bonds and functional groups. |

| UV-Vis | Quantification | Measures concentration based on light absorbance, often after derivatization. |

Integration of Omics Technologies in Biochemical Investigations

The systemic effects and molecular mechanisms of hydrazine derivatives are increasingly being explored through the integration of "omics" technologies, such as proteomics, metabolomics, and genomics. These high-throughput approaches provide a global view of the biochemical perturbations induced by a compound like this compound within a biological system.

Metabolomics studies, utilizing techniques like high-resolution mass spectrometry and NMR spectroscopy, have been applied to investigate the biochemical impact of hydrazine and its analogue phenelzine (B1198762). nih.govupenn.edu For instance, research on hydrazine-induced hepatotoxicity revealed significant alterations in pathways related to glucose and lipid metabolism, as well as oxidative stress. nih.gov Non-targeted metabolomics analysis of rat brains treated with phenelzine demonstrated marked increases in the levels of N-acetyl amino acids, uncovering a previously unknown neurochemical effect. nih.govacs.org

Proteomics offers a powerful tool for identifying the direct protein targets and off-targets of reactive compounds. A chemical proteomics approach using an alkynylated phenelzine-based probe (PHZyne) successfully identified a wide range of hydrazine-reactive proteins in vivo, extending far beyond the canonical monoamine oxidase (MAO) targets. researchgate.net This technique, known as reverse-polarity activity-based protein profiling (RP-ABPP), allows for the visualization and identification of covalently modified proteins, providing a system-wide map of drug-target engagement. researchgate.net

Genomics, through the use of cDNA microarrays, has been combined with proteomics and metabolomics to create a more integrated understanding of hydrazine toxicity. nih.gov Such studies have identified changes in the expression of numerous genes involved in toxic responses, corroborating the findings from protein and metabolite profiling. nih.gov This multi-omics strategy is critical for building comprehensive mechanistic hypotheses, identifying potential biomarkers of effect, and elucidating the full spectrum of a compound's biochemical interactions. nih.govwho.int

Development of Novel Assays for Enzyme Activity and Interaction Profiling

The evaluation of this compound as a potential enzyme inhibitor necessitates the use of robust and sensitive assays. Research has moved beyond traditional spectrophotometric methods to more advanced platforms that offer higher throughput, sensitivity, and specificity, which are crucial for drug discovery and development. nih.govnih.gov

A significant area of development has been in high-throughput screening (HTS) assays for MAO inhibitors. nih.govnih.gov Fluorescence-based assays are particularly prominent, often utilizing probes like Amplex Red or kynuramine. nih.govdrugbank.com In these assays, the enzymatic activity of MAO produces hydrogen peroxide or a fluorescent product like 4-hydroxyquinoline (B1666331), respectively, which can be measured with high sensitivity. acs.orgnih.govdrugbank.com These methods are amenable to miniaturization (e.g., 384-well plates), enabling the rapid screening of large compound libraries. nih.govnih.gov

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as a highly specific and sensitive method for assaying MAO inhibition. patsnap.comacs.org This technique directly measures the formation of the enzymatic product, such as 4-hydroxyquinoline from the substrate kynuramine, avoiding interference from compounds that might affect peroxidase-coupled fluorescence assays. patsnap.comasm.org The robustness of LC-MS/MS makes it a valuable tool for confirming hits from primary HTS campaigns.

Furthermore, activity-based protein profiling (ABPP) represents a cutting-edge approach for interaction profiling. The use of custom-synthesized hydrazine probes allows for the identification of enzyme targets directly in complex biological systems, such as cell lysates or even in vivo. tandfonline.comacs.org This technique not only confirms engagement with the intended target but can also uncover novel off-targets, providing a comprehensive profile of an inhibitor's selectivity across the proteome. tandfonline.comacs.org

Table 2: Comparison of Modern Enzyme Assay Platforms for MAO Inhibitor Screening

| Assay Type | Principle | Advantages | Disadvantages |

| Fluorescence-Based | Measures H₂O₂ production or fluorescent product formation. | High throughput, high sensitivity, cost-effective. | Prone to interference from fluorescent compounds or antioxidants. |

| LC-MS/MS | Directly quantifies substrate turnover to product. | High specificity and sensitivity, robust, avoids common interferences. | Lower throughput than fluorescence, higher equipment cost. |

| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to covalently label active enzymes for MS-based identification. | Profiles target engagement and selectivity across the proteome in a native environment. | Technically complex, requires specialized probes and proteomics expertise. |

Computational-Experimental Synergy in Lead Compound Optimization

The optimization of lead compounds like this compound is significantly accelerated by the synergistic use of computational and experimental methodologies. This iterative cycle of in silico design and real-world validation allows for a more rational and efficient exploration of chemical space to improve potency, selectivity, and pharmacokinetic properties. nih.govdrugbank.com

Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are pivotal in the initial stages. who.intnih.govnih.gov QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity, enabling the prediction of potency for novel, unsynthesized analogues. nih.govnih.gov Molecular docking simulates the binding of a ligand to the active site of a target enzyme, such as MAO, providing insights into key interactions that govern affinity and selectivity. patsnap.comacs.org These simulations can guide the design of new derivatives with enhanced binding characteristics. nih.govacs.org For instance, docking studies on novel thiazolylhydrazine-piperazine derivatives helped elucidate their interaction modes with MAO-A, corroborating experimental findings of potent and selective inhibition. nih.gov

The hypotheses generated from these computational models are then tested experimentally. Novel derivatives are synthesized, and their inhibitory activity and selectivity are determined using the advanced assays described in the previous section. nih.govnih.gov This experimental data is then fed back into the computational models to refine them, leading to a more accurate predictive ability for the next round of design. researchgate.net This integrated workflow has been successfully applied to design various classes of MAO inhibitors, including chalcones, coumarins, and benzofurans, demonstrating the power of combining computational foresight with empirical validation to accelerate the lead optimization process. nih.govacs.org

Exploration of Novel Biochemical Targets for Hydrazine Derivatives

While hydrazine derivatives are classically known as MAO inhibitors, recent research has revealed that their reactive nature allows them to target a much broader range of biochemical entities. wikipedia.org The exploration of these novel targets opens new avenues for the therapeutic application of compounds like this compound.

Activity-based protein profiling (ABPP) using hydrazine-based chemical probes has been a key technology in this exploration. nih.govnih.govacs.org These studies have demonstrated that the hydrazine pharmacophore can covalently bind to a diverse array of enzymes that utilize electrophilic cofactors. upenn.edu This "uncharted half of the proteome" includes several pharmacologically important enzyme classes beyond flavin-dependent oxidases like MAO. upenn.eduacs.org

Identified non-MAO targets for hydrazine derivatives include:

Aldehyde Dehydrogenases (ALDHs): Labeling of the catalytic cysteine residue in ALDH2 has been observed, suggesting a potential mechanism for drug-food interactions, such as those seen with alcohol consumption. acs.org

Lysyl Oxidase (LOX): Hydrazine-derived compounds have been evaluated as irreversible inhibitors of this quinone-containing amine oxidase, which is implicated in cancer metastasis. nih.govclarku.edu

Aspartic Proteases: Virtual screening followed by enzyme inhibition studies identified hydrazide and hydrazine derivatives as novel inhibitors of human cathepsin D and Plasmodium falciparum plasmepsin-II, a target for antimalarial drugs. tandfonline.comresearchgate.net

Vascular Adhesion Protein-1 (VAP-1): Novel hydrazine derivatives have been synthesized and shown to inhibit this amine oxidase, which is linked to various inflammatory diseases and Alzheimer's disease. acs.org

Furthermore, phenelzine, a structural analogue, has been shown to inhibit GABA-transaminase (GABA-T), leading to increased brain levels of the inhibitory neurotransmitter GABA, which may contribute to its anxiolytic effects. wikipedia.org It has also been found to interact with I₂ imidazoline-preferring receptors in the brain. nih.gov This expanding target landscape suggests that the biological effects of hydrazine derivatives are more complex than previously understood and warrants further investigation into their potential for repositioning in new therapeutic areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.